The Strategic Utilization of 4-Bromothieno[3,2-c]pyridin-6-amine (CAS 223554-09-4) in Targeted Drug Discovery
The Strategic Utilization of 4-Bromothieno[3,2-c]pyridin-6-amine (CAS 223554-09-4) in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on privileged scaffolds. 4-Bromothieno[3,2-c]pyridin-6-amine (CAS 223554-09-4) has emerged as a critical bifunctional building block[1]. Combining the bioisosteric properties of a thienopyridine core with two orthogonal synthetic handles—a highly activated C4-bromide and a resonance-stabilized C6-amine—this intermediate enables the modular assembly of complex pharmacophores. This technical guide explores the physicochemical properties, chemoselective functionalization strategies, and the application of this scaffold in the development of next-generation kinase inhibitors.
Physicochemical Profiling & Structural Causality
The utility of 4-Bromothieno[3,2-c]pyridin-6-amine stems from its unique electronic distribution. The fused thiophene ring modulates the electron density of the pyridine system, lowering the basicity (pKa) of the pyridine nitrogen compared to isolated pyridines. This reduction in basicity is highly desirable in drug development, as it enhances membrane permeability and reduces off-target hERG liability.
Table 1: Physicochemical & Quality Specifications
| Parameter | Specification / Value | Causality / Significance in R&D |
| Chemical Name | 4-Bromothieno[3,2-c]pyridin-6-amine | Core bicyclic heteroaromatic system. |
| CAS Number | 223554-09-4 | Unique identifier for sourcing and compliance[2]. |
| Molecular Formula | C₇H₅BrN₂S | Contains dual heteroatoms (N, S) for diverse H-bonding. |
| Molecular Weight | 229.10 g/mol | Low molecular weight allows for extensive elaboration without exceeding Lipinski's Rule of 5[1]. |
| Purity (HPLC) | ≥ 97.0% | Industry standard; prevents catalytic poisoning during downstream Pd-catalyzed cross-coupling[2]. |
Orthogonal Functionalization Strategy
The true power of CAS 223554-09-4 lies in its capacity for chemoselective functionalization .
-
The C4-Bromide: The C-Br bond is located at the
-position relative to the pyridine nitrogen. The electronegative nitrogen withdraws electron density from the C4 carbon, making the C-Br bond highly susceptible to oxidative addition by Palladium(0) species. -
The C6-Amine: Conversely, the lone pair on the C6 primary amine is delocalized into the electron-deficient pyridine ring. This resonance stabilization renders the amine sufficiently unreactive under mild basic conditions, allowing for cross-coupling at the C4 position without the need for protecting groups (e.g., Boc or Cbz).
Figure 1: Orthogonal functionalization workflow of 4-Bromothieno[3,2-c]pyridin-6-amine.
Self-Validating Experimental Protocol: Chemoselective C4-Arylation
To ensure reproducibility and high yield, the following Suzuki-Miyaura coupling protocol incorporates a closed-loop In-Process Control (IPC) system.
Objective: Install an aryl/heteroaryl group at the C4 position while preserving the C6 primary amine.
Step-by-Step Methodology:
-
Reagent Charging: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, charge 4-Bromothieno[3,2-c]pyridin-6-amine (1.0 eq), the desired Arylboronic acid (1.2 eq), and
(0.05 eq).-
Causality:
is selected over because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step and minimizes protodehalogenation side reactions, which is critical when working with electron-deficient heteroaryl bromides.
-
-
Solvent & Base Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous
(3:1 v/v).-
Causality: Dioxane provides excellent solubility for the thienopyridine core and supports the 90°C reaction temperature without degrading the catalyst. The mild base (
) is strong enough to activate the boronic acid but weak enough to prevent unwanted side reactions at the unprotected C6 amine.
-
-
Reaction Execution: Heat the biphasic mixture to 90°C with vigorous stirring for 4 hours.
Self-Validating In-Process Control (IPC):
-
Sampling: Withdraw 10 µL of the organic layer, dilute in 1 mL LC-MS grade Acetonitrile, and filter through a 0.22 µm PTFE syringe filter.
-
Analysis: Analyze via UPLC-MS (UV 254 nm).
-
Acceptance Criteria: The relative peak area of the starting material (m/z 229/231) must be ≤ 2.0% .
-
Corrective Action: If the starting material exceeds 2.0%, the system is not validated for workup. Add an additional 0.01 eq of
and 0.2 eq of boronic acid, degas for 5 minutes, and stir at 90°C for 1 hour before re-sampling. This logic ensures batch-to-batch reproducibility and prevents yield loss.
Workup & Purification:
-
Cool the validated reaction to room temperature.
-
Filter the mixture through a pad of Celite. Causality: This removes precipitated palladium black, preventing downstream catalytic poisoning in subsequent Buchwald-Hartwig aminations.
-
Extract with Ethyl Acetate, dry over anhydrous
, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
Table 2: Reaction Optimization Matrix for C4-Functionalization
| Variable | Condition A (Sub-optimal) | Condition B (Optimal) | Causality for Optimization |
| Catalyst | Bidentate ligand prevents catalyst deactivation and accelerates reductive elimination. | ||
| Base | |||
| Solvent | Toluene/EtOH/ | 1,4-Dioxane/ | Dioxane offers superior solubility for the polar thienopyridine core, preventing precipitation. |
Application in Targeted Therapeutics (Kinase Inhibition)
Thieno[3,2-c]pyridines are extensively utilized as core scaffolds for ATP-competitive kinase inhibitors[3]. The bicyclic system serves as a highly effective bioisostere for quinazolines, offering unique vector geometries for substituents.
In the context of Epidermal Growth Factor Receptor (EGFR) and HER2 inhibitors, the thienopyridine core anchors the molecule within the ATP-binding pocket[4]. The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). Meanwhile, the C4 and C6 vectors direct substituents toward the solvent-exposed region and the hydrophobic pocket, respectively. This precise orientation allows for the tuning of target selectivity, such as sparing wild-type EGFR while potently inhibiting T790M mutant variants[4].
Furthermore, recent advancements have demonstrated the utility of fused pyridines, specifically thieno[3,2-c]pyridin-6-amine derivatives, in disrupting small GTPase and PI3K protein interactions, offering novel therapeutic avenues for metabolic disorders and solid tumors[3].
Figure 2: Mechanism of action for thieno[3,2-c]pyridine-derived kinase inhibitors.
References
-
[4] Google Patents. WO2018172250A1 - 2-methyl-quinazolines. Retrieved from:
-
[3] Google Patents. WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications. Retrieved from:
